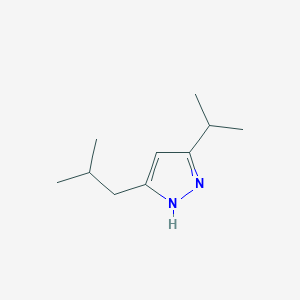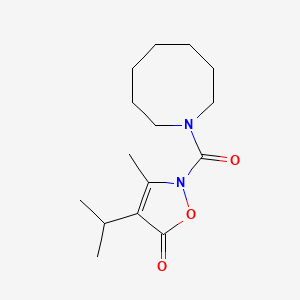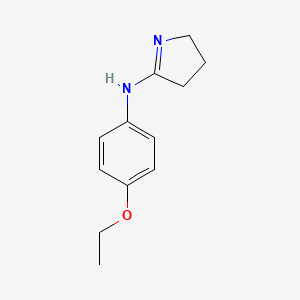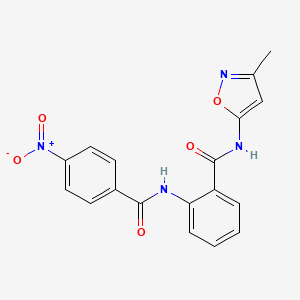
1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone is a heterocyclic compound featuring a pyrrole ring substituted with two phenyl groups and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone typically involves the condensation of 2,4-diphenylpyrrole with ethanone derivatives under controlled conditions. One common method includes the use of aniline, acetylacetone, and trans-β-nitrostyrene as starting materials, which react under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions: 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace hydrogen atoms on the pyrrole ring with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action .
類似化合物との比較
1-(2,4-Dimethyl-1H-pyrrol-3-YL)ethanone: This compound has similar structural features but with methyl groups instead of phenyl groups.
1-(1H-pyrrol-2-yl)ethanone: Another related compound with a simpler structure, lacking the phenyl substitutions.
Uniqueness: 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of phenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
63324-76-5 |
|---|---|
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC名 |
1-(2,4-diphenyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C18H15NO/c1-13(20)17-16(14-8-4-2-5-9-14)12-19-18(17)15-10-6-3-7-11-15/h2-12,19H,1H3 |
InChIキー |
PAVWCEONTVANPE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(NC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



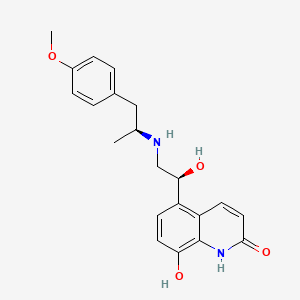
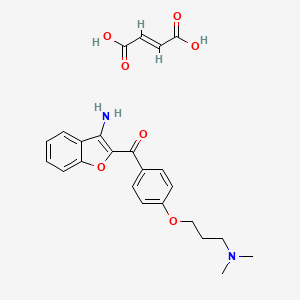
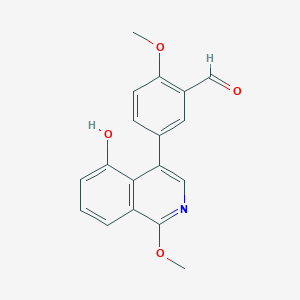
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)

![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

